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Compound of Interest

Compound Name: 2-Phenyl-2-propanol

Cat. No.: B165765 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-2-
propanol (Cumyl alcohol), a tertiary alcohol of interest in various chemical and pharmaceutical

research fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and

professionals in drug development.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 2-Phenyl-2-propanol in a

structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

compounds. The ¹H NMR spectrum provides information about the different types of protons

and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon

framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenyl-2-propanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.5 Multiplet 5H
Aromatic protons

(C₆H₅)

~2.1 Singlet 1H Hydroxyl proton (-OH)

~1.6 Singlet 6H
Methyl protons (2 x -

CH₃)

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenyl-2-propanol

Chemical Shift (δ) ppm Assignment

~148 Quaternary aromatic carbon (C-ipso)

~128 Aromatic carbons (C-ortho, C-meta)

~126 Aromatic carbon (C-para)

~72 Quaternary aliphatic carbon (C-OH)

~32 Methyl carbons (2 x -CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2-Phenyl-2-propanol
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Wavenumber (cm⁻¹) Description of Vibration Functional Group

~3400 (broad) O-H stretch Alcohol (-OH)

~3100-3000 C-H stretch (aromatic) Aromatic C-H

~3000-2850 C-H stretch (aliphatic) Aliphatic C-H

~1600, ~1495, ~1450 C=C stretch Aromatic ring

~1200 C-O stretch Tertiary Alcohol (C-O)

~760, ~700 C-H bend (out-of-plane) Monosubstituted benzene

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 2-Phenyl-2-propanol

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Proposed Fragment

136 Moderate [M]⁺ (Molecular Ion)

121 High [M - CH₃]⁺

77 Moderate [C₆H₅]⁺ (Phenyl cation)

43 Very High [C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b165765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 10-20 mg of 2-Phenyl-2-propanol in about 0.7

mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR

tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing (0 ppm).

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

Following ¹H NMR, switch the spectrometer to the ¹³C frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum, resulting in single lines

for each unique carbon atom.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.[2]

The receiver gain should be adjusted to prevent signal clipping.[3]

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[4]

Place one to two drops of liquid 2-Phenyl-2-propanol onto the surface of one salt plate.[5]

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

[6]
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Data Acquisition:

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty instrument.[4]

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Clean the salt plates thoroughly with a suitable dry solvent (e.g., dichloromethane or

acetone) after use.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Phenyl-2-propanol in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Separation:

Injector Temperature: 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp

the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to

ensure separation of components.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

MS Detection:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[7]

Mass Analyzer: Set to scan a mass range appropriate for the compound and expected

fragments (e.g., m/z 40-200).

The mass spectrum of the compound is recorded as it elutes from the GC column.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an

organic compound like 2-Phenyl-2-propanol.
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Caption: Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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